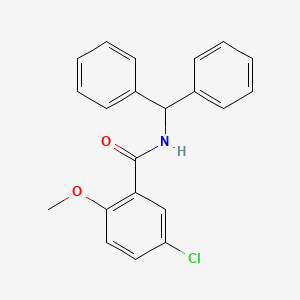

5-chloro-N-(diphenylmethyl)-2-methoxybenzamide

Descripción

5-Chloro-N-(diphenylmethyl)-2-methoxybenzamide is a benzamide derivative characterized by a central 2-methoxybenzamide scaffold substituted with a chlorine atom at the 5-position and a diphenylmethyl group attached to the amide nitrogen. Its molecular formula is C25H25ClNO2, with a molecular weight of 335.204 g/mol . This compound is structurally related to sulfonylurea drugs but lacks the sulfonylurea moiety, distinguishing it from agents like glyburide.

Propiedades

Fórmula molecular |

C21H18ClNO2 |

|---|---|

Peso molecular |

351.8 g/mol |

Nombre IUPAC |

N-benzhydryl-5-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C21H18ClNO2/c1-25-19-13-12-17(22)14-18(19)21(24)23-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,23,24) |

Clave InChI |

IJMPIRCGWBTTGV-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)Cl)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 5-cloro-N-(difenilmetil)-2-metoxibenzamida típicamente involucra múltiples pasos. Un método común comienza con la nitración del ácido 2-metoxibenzoico para introducir un grupo nitro. Esto es seguido por un paso de reducción para convertir el grupo nitro en una amina. La amina se aciló luego con cloruro de difenilmetil para formar la benzamida deseada. El paso final involucra la cloración para introducir el átomo de cloro en la posición 5 .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto a menudo involucran pasos similares, pero están optimizados para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento. Además, los métodos industriales pueden emplear catalizadores y solventes específicos para mejorar las velocidades de reacción y la selectividad .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-cloro-N-(difenilmetil)-2-metoxibenzamida puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El grupo metoxi se puede oxidar a un grupo hidroxilo en condiciones oxidativas fuertes.

Reducción: El compuesto se puede reducir para eliminar el átomo de cloro, dando como resultado una benzamida desclorada.

Sustitución: El átomo de cloro se puede sustituir con otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el gas hidrógeno en presencia de un catalizador de paladio se utilizan a menudo.

Sustitución: Las reacciones de sustitución nucleófila típicamente involucran reactivos como la azida de sodio o la tiourea.

Productos Principales

Oxidación: 5-hidroxi-N-(difenilmetil)-2-metoxibenzamida.

Reducción: N-(difenilmetil)-2-metoxibenzamida.

Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. Its unique structure allows chemists to create derivatives with varied chemical properties, enabling the development of more complex molecules. This versatility is particularly valuable in the pharmaceutical industry, where new drug candidates are often synthesized from simpler compounds.

Biological Research

Enzyme Interactions and Protein Binding Studies

In biological research, 5-chloro-N-(diphenylmethyl)-2-methoxybenzamide is investigated for its ability to interact with biological molecules. It has shown potential in studying enzyme interactions and protein binding, making it a useful tool for biochemical assays. The compound's interactions can provide insights into metabolic pathways and disease mechanisms.

Medicinal Chemistry

Therapeutic Properties

The compound is being explored for its therapeutic potential. Preliminary studies suggest it may act as a lead compound for developing drugs targeting specific diseases, including bacterial infections and possibly cancer. Its structural analogs have demonstrated significant biological activity, which could be harnessed in drug design .

Antimicrobial Activity

In Vitro Studies

Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have reported its efficacy against mycobacterial strains, demonstrating minimum inhibitory concentrations comparable to established antibiotics like isoniazid and ciprofloxacin .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| This compound | 1.56 - 6.25 | Mycobacterium tuberculosis |

| N-phenethyl-5-chloro-2-methoxybenzamide | 3.12 - 12.5 | Staphylococcus aureus |

Industrial Applications

Specialty Chemicals and Materials

In the industrial sector, this compound is utilized in developing specialty chemicals and materials. Its unique chemical properties make it suitable for producing polymers and coatings, which are essential in various manufacturing processes .

Case Study 1: Antimycobacterial Activity

A study evaluating a series of benzamide derivatives highlighted the effectiveness of this compound against Mycobacterium tuberculosis. The results indicated that modifications to the benzamide structure could enhance its antimicrobial activity, paving the way for new therapeutic agents .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of lysosomal phospholipase A2 demonstrated that compounds similar to this compound could predict drug-induced phospholipidosis, an important aspect in drug safety assessments .

Mecanismo De Acción

El mecanismo de acción de 5-cloro-N-(difenilmetil)-2-metoxibenzamida involucra su interacción con objetivos moleculares específicos. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así el acceso del sustrato. Además, puede modular la actividad del receptor al actuar como un agonista o antagonista, dependiendo del tipo de receptor .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 5-chloro-N-(diphenylmethyl)-2-methoxybenzamide and related compounds:

Glyburide (Glibenclamide)

- Mechanism : Binds to pancreatic β-cell SUR1 receptors, blocking KATP channels to stimulate insulin secretion .

- CNS Applications : Demonstrated neuroprotective effects in ischemic brain injury via TRPM4 channel modulation .

- Pharmacokinetics : Improved dissolution profiles achieved by controlling particle size (3–46 μm) enhance bioavailability .

Compound 14 (NLRP3 Inhibitor)

- Activity: Inhibits NLRP3 inflammasome with IC50 values in the nanomolar range, relevant for inflammatory diseases .

- Synthesis : Efficient synthesis (86% yield) via nucleophilic substitution of dibutylamine on a sulfonyl chloride intermediate .

Compound 12 (Pyrazolyl Sulfonamide)

- Thermal Stability : High melting point (298–300°C) suggests robust crystalline structure, advantageous for formulation .

- Hypothesized Activity : Sulfonamide group may confer carbonic anhydrase or kinase inhibitory activity .

This compound

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity :

- Solubility :

Actividad Biológica

5-Chloro-N-(diphenylmethyl)-2-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the available literature on its biological activity, mechanisms of action, and implications for therapeutic applications.

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound is hypothesized to modulate these targets, leading to diverse biological effects such as antiproliferative and antibacterial activities . Understanding these interactions is crucial for elucidating its therapeutic potential.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, derivatives with methoxy and hydroxy substitutions demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 1.2 to 5.3 μM, indicating potent activity .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| 2-Hydroxy-4-methoxy derivative | MCF-7 | 1.2 |

| N-Methyl-substituted derivative | HCT116 | 3.1 |

| Cyano-substituted derivative | Various | 1.2–5.3 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. In vitro studies indicate that derivatives with similar structures exhibit significant antibacterial activity against Gram-positive bacteria, such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 8 μM .

Antioxidative Activity

In addition to antiproliferative and antibacterial activities, certain analogs showed promising antioxidative properties. These compounds were tested against standard antioxidants like butylated hydroxytoluene (BHT), demonstrating improved antioxidative capacity in several assays . However, the relationship between antioxidative activity and antiproliferative effects remains complex and warrants further investigation.

Case Studies

Several case studies have focused on the synthesis and evaluation of related compounds:

- Synthesis of Benzimidazole Derivatives : A study synthesized various N-substituted benzimidazole carboxamides that showed selective antiproliferative activity against cancer cell lines . The most effective derivatives had hydroxyl groups contributing to their biological efficacy.

- Antimicrobial Evaluation : Another research effort evaluated the antimicrobial properties of benzamide derivatives against Staphylococcus aureus and other pathogens, revealing significant inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.